molecular formula C13H14O3 B563558 Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate CAS No. 196597-65-6

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate

Cat. No.: B563558
CAS No.: 196597-65-6
M. Wt: 218.25 g/mol
InChI Key: SJGFAGDJJKISNM-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate is an organic compound with the molecular formula C13H14O3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate typically involves the reaction of 2,3-dihydrobenzofuran with ethyl acrylate under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary amines (RNH2)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, other ester derivatives

Comparison with Similar Compounds

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate can be compared with other benzofuran derivatives:

These comparisons highlight the unique properties of this compound, particularly its ester functionality, which can be leveraged in various chemical transformations and applications.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGFAGDJJKISNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694265
Record name Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-65-6
Record name Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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